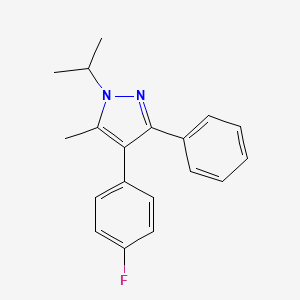
4-(4-Fluorophenyl)-5-methyl-3-phenyl-1-(propan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with fluorophenyl, isopropyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to scale up the production while maintaining environmental and economic efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, altering their activity and affecting downstream biological pathways. This interaction can lead to various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
3-(4-Fluorophenyl)thiophene: A compound used in electronic materials due to its unique electronic properties.
4-Fluorophenyl isocyanate: Utilized in the synthesis of heterocyclic compounds and polymers.
Uniqueness
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
105221-13-4 |
|---|---|
Molecular Formula |
C19H19FN2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-3-phenyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C19H19FN2/c1-13(2)22-14(3)18(15-9-11-17(20)12-10-15)19(21-22)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
FBHCZDBRNTVFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


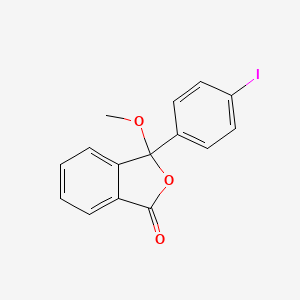
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
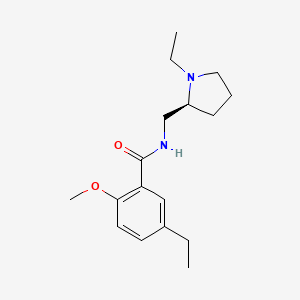
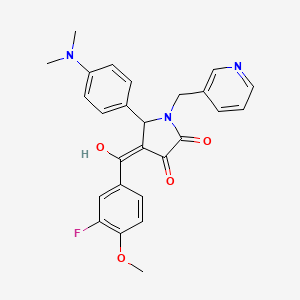
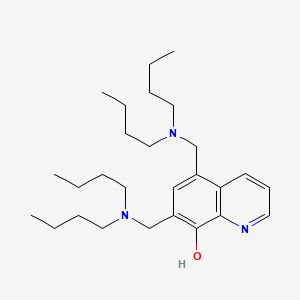
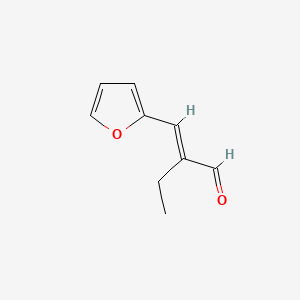
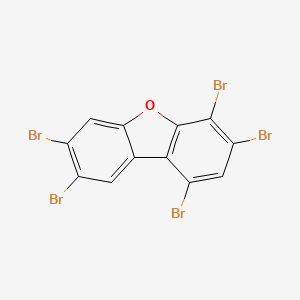
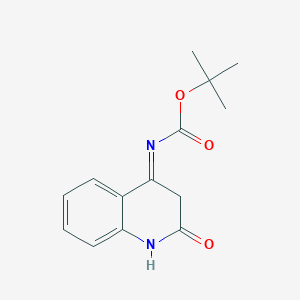
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
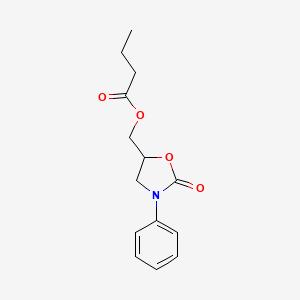
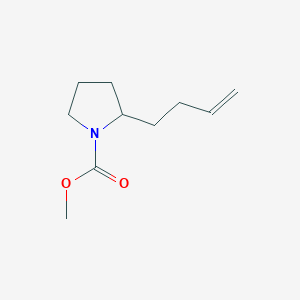
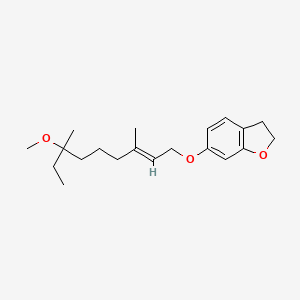
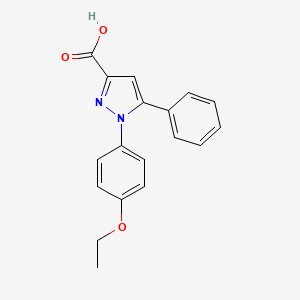
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
